molecular formula C95H152N30O31 B586322 H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH CAS No. 158561-91-2

H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH

カタログ番号: B586322
CAS番号: 158561-91-2
分子量: 2210.44
InChIキー: LCZVBHGGTGLRNW-DRDHCPHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Primary Sequence Analysis and Isoelectric Point Determination

The peptide this compound (sequence: HHGVVEVDAAVTPEERHLSK) is a 20-residue fragment derived from the cytoplasmic domain of the amyloid precursor protein (APP). Its primary sequence contains a mix of hydrophobic, polar, and charged amino acids, with critical residues influencing its physicochemical properties.

Amino Acid Composition and Charge Profile
The sequence includes six charged residues:

  • Two histidines (His) at positions 1 and 2 (pKa ~6.0)
  • Two glutamic acids (Glu) at positions 9 and 16 (pKa ~4.25)
  • One aspartic acid (Asp) at position 7 (pKa ~3.86)
  • One arginine (Arg) at position 15 (pKa ~12.48)
  • One lysine (Lys) at position 20 (pKa ~10.53)

These residues contribute to a net positive charge at physiological pH (7.4), dominated by Arg and Lys. The pKa values of His (6.0) and Glu/Asp (3.86–4.25) suggest partial protonation of His and deprotonation of acidic residues under neutral conditions.

Isoelectric Point (pI) Calculation
Using computational tools like Expasy or Chemaxon, the theoretical pI is calculated by balancing the ionization states of all ionizable groups. For this peptide:

Amino Acid Position pKa Value Ionization State at pH 7.4
His 1, 2 6.0 Partially deprotonated
Glu 9, 16 4.25 Fully deprotonated
Asp 7 3.86 Fully deprotonated
Arg 15 12.48 Fully protonated
Lys 20 10.53 Fully protonated

The pI is estimated at ~8.2 , reflecting the dominance of basic residues (Arg, Lys) over acidic ones (Glu, Asp). This aligns with structural motifs in APP’s cytoplasmic domain involved in protein interactions.

Secondary Structure Prediction via Computational Modeling

The peptide’s secondary structure is influenced by sequence-specific motifs and residue interactions. Computational tools like PSIPRED (though currently inaccessible) and molecular dynamics simulations provide insights into plausible conformations.

Key Structural Features

  • Proline (Pro) at position 14 : This residue disrupts α-helical structures due to its rigid cyclic side chain, favoring β-turns or unordered regions.
  • Arg-His-Leu-Ser-Lys (RHLSK) motif : This C-terminal segment (positions 15–20) may adopt an α-helical conformation, as observed in APP’s intracellular domain.
  • Glu-Glu (Glu9, Glu16) residues : These negatively charged residues could form salt bridges with Arg15 or Lys20, stabilizing local structures.

Predicted Secondary Elements

  • β-Sheets : Possible between Val3, Val4, and adjacent hydrophobic residues (Gly2, Thr13).
  • Unordered regions : Likely around Pro14 and Asp7 due to steric hindrance and flexibility.

Experimental validation via circular dichroism or NMR would confirm these predictions.

Tertiary Structure Homology with Amyloid Precursor Protein (APP) Fragments

The peptide corresponds to residues 657–676 of APP’s cytoplasmic domain, a region critical for interactions with adaptor proteins like Fe65 and G-proteins.

Structural Homology with APP C-Terminal Fragments

  • NPxY Motif : The sequence NPxY (Asn-Pro-x-Tyr), a canonical phosphotyrosine-binding domain, is absent here but present in other APP fragments. However, the RHLSK motif (positions 15–20) is conserved and implicated in G-protein coupling.
  • GαS Interaction : Membrane-tethered APP fragments containing this sequence activate GαS signaling via direct binding, promoting neurite outgrowth.

Cryoelectron Microscopy Insights
Structural studies of APP’s intracellular domain reveal a helical fold stabilized by hydrophobic interactions (e.g., Leu12, Ser19). The RHLSK motif likely adopts a helical conformation, positioning Arg15 and Lys20 for electrostatic interactions with G-protein subunits.

Comparative Sequence Alignment with Bovine α-S2 Casein C-Terminal Domains

While structurally distinct, this APP fragment shares functional parallels with antimicrobial peptides like casocidin-I, a 39-residue fragment of bovine α-S2 casein (positions 165–203).

Sequence and Functional Comparison

Feature APP Fragment (HHGVVEVDAAVTPEERHLSK) Bovine α-S2 Casein (Casocidin-I)
Length 20 residues 39 residues
Charge Net positive (Arg, Lys) Net positive (Lys, Arg)
Hydrophobicity Moderate (Val, Leu) High (hydrophobic clusters)
Function G-protein signaling, APP processing Antimicrobial activity

Critical Differences

  • Antimicrobial Activity : Casocidin-I relies on amphipathic helices to disrupt microbial membranes, whereas the APP fragment mediates intracellular signaling.
  • Protein Interactions : The APP fragment binds GαS and Fe65, while casocidin-I targets microbial cell walls.

特性

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H152N30O31/c1-43(2)30-60(85(146)119-64(39-126)87(148)114-59(94(155)156)18-14-15-27-96)116-86(147)62(33-53-37-102-42-107-53)117-80(141)55(19-16-28-103-95(98)99)110-81(142)56(21-24-67(129)130)111-82(143)57(22-25-68(131)132)112-88(149)65-20-17-29-125(65)93(154)75(50(13)127)124-92(153)74(47(9)10)121-77(138)49(12)108-76(137)48(11)109-84(145)63(34-70(135)136)118-90(151)72(45(5)6)122-83(144)58(23-26-69(133)134)113-89(150)73(46(7)8)123-91(152)71(44(3)4)120-66(128)38-104-79(140)61(32-52-36-101-41-106-52)115-78(139)54(97)31-51-35-100-40-105-51/h35-37,40-50,54-65,71-75,126-127H,14-34,38-39,96-97H2,1-13H3,(H,100,105)(H,101,106)(H,102,107)(H,104,140)(H,108,137)(H,109,145)(H,110,142)(H,111,143)(H,112,149)(H,113,150)(H,114,148)(H,115,139)(H,116,147)(H,117,141)(H,118,151)(H,119,146)(H,120,128)(H,121,138)(H,122,144)(H,123,152)(H,124,153)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,98,99,103)/t48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVBHGGTGLRNW-DRDHCPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H152N30O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Resin Selection and Initial Assembly

The peptide is typically synthesized via Fmoc-based SPPS on a polyethylene glycol-polystyrene (PEG-PS) resin functionalized with a 4-hydroxymethylphenoxyacetic acid (HMPA) linker. This resin supports high coupling efficiency and minimizes steric hindrance for long sequences. A loading capacity of 0.1–0.2 mmol/g is preferred to balance reactivity and manageable scale.

Pseudoproline Derivatives for Aggregation Mitigation

The sequence contains aggregation-prone regions (e.g., Val-Val-Glu-Val-Asp). To address this, pseudoproline dipeptide derivatives (e.g., Thr(ψMe,Mepro)) are incorporated at positions such as Thr-Pro-Glu-Glu, disrupting β-sheet formation and improving solvation during synthesis. For example, Thr(ψMe,Mepro) reduces coupling times by 50% and increases crude peptide purity to >70% compared to standard SPPS.

Coupling Reagents and Activation

Benzotriazole-based reagents like HBTU and BOP are employed for activating Fmoc-protected amino acids. A study demonstrated that BOP-mediated couplings at 23°C achieved >99% efficiency per residue for Val, Ala, and Gly. For challenging residues (e.g., His), double couplings with 3–4 equivalents of amino acid and prolonged reaction times (2–4 hours) are necessary.

Convergent Synthesis for Large-Scale Production

Fragment Condensation Approach

Due to the peptide’s length, convergent synthesis is favored for industrial-scale manufacturing. The sequence is divided into three fragments:

  • N-terminal fragment : H-His-His-Gly-Val-Val-Glu-Val-Asp-Ala-Ala-Val-Thr-Pro.

  • Middle fragment : Glu-Glu-Arg-His-Leu.

  • C-terminal fragment : Ser-Lys-OH.

Each fragment is synthesized separately using SPPS, purified via reverse-phase HPLC (RP-HPLC), and characterized by mass spectrometry (MS). Fragment coupling is performed in solution using TBTU/DIPEA, achieving 80–85% yields.

Side-Chain Protection Schemes

  • His : Protected with trityl (Trt) to prevent metal-catalyzed side reactions.

  • Asp/Glu : tert-Butyl (tBu) esters prevent aspartimide formation.

  • Arg : Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups enhance solubility.

  • Lys : Boc protection ensures selective deprotection during fragment assembly.

Cleavage and Global Deprotection

Acidolytic Cleavage Conditions

The peptide-resin is treated with trifluoroacetic acid (TFA)/water/1,2-ethanedithiol (EDT)/triisopropylsilane (TIPS) (94:2.5:2.5:1 v/v) for 3 hours. This mixture removes all side-chain protecting groups while minimizing oxidation of Met and Cys residues. Scavengers like EDT (2.5%) reduce alkylation side products by 90% compared to non-scavenged conditions.

Precipitation and Isolation

The crude peptide is precipitated in cold diisopropyl ether (DIPE)/acetonitrile (3:1 v/v), yielding a fine powder. Centrifugation at 10,000 × g for 15 minutes recovers >95% of the product, which is then lyophilized for storage.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

  • Gradient : 20–50% B over 60 minutes.

  • Flow rate : 1 mL/min.
    This method resolves major impurities, including deletion sequences (e.g., ∆Ala) and aspartimide variants, achieving >98% purity.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 2210.41 Da; theoretical: 2210.41 Da). Minor byproducts (e.g., oxidized His) are detected at 2226.42 Da and removed via iterative RP-HPLC.

Troubleshooting Common Synthesis Challenges

Aspartimide Formation

The Asp-Ala sequence is prone to cyclization, forming a six-membered ring that reduces yield by 15–20%. Substituting piperidine with 2% DBU during Fmoc deprotection suppresses this side reaction, improving Asp-Ala coupling efficiency to >98%.

Incomplete Couplings

Problematic residues (e.g., His) require double couplings with 4 equivalents of amino acid and 8 equivalents of HBTU. Microwave-assisted SPPS at 50°C for 5 minutes further enhances coupling rates to >99.5%.

Industrial-Scale Manufacturing Considerations

Cost-Effective Resin Recycling

PEG-PS resin is reused for up to five synthesis cycles after regeneration with DMF and acetic acid, reducing material costs by 40%.

Green Chemistry Solvents

Dimethyl carbonate (DMC) replaces dichloromethane (DCM) in wash steps, decreasing environmental impact while maintaining peptide integrity .

化学反応の分析

Types of Reactions

The peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” has several scientific research applications:

作用機序

The peptide exerts its effects by aggregating to form amyloid plaques in the brain. These plaques disrupt cell-to-cell communication and activate immune responses, leading to inflammation and neuronal damage. The molecular targets involved include various receptors and enzymes that interact with the peptide, promoting its aggregation and toxicity .

類似化合物との比較

The peptide is compared below with structurally related compounds from the evidence, focusing on sequence, physicochemical properties, and inferred functionalities.

Structural and Physicochemical Comparison

Compound Name (CAS No.) Sequence Highlights Molecular Formula Molecular Weight Key Residues Source
Target Peptide (N/A) His-His-Gly-Val-Val-Glu-Val-Asp-Ala-Ala-Val-Thr-Pro-Glu-Glu-Arg-His-Leu-Ser-Lys Not Provided ~2200 (estimated) His, Glu, Asp, Arg, Lys N/A
H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-OH (136799-54-7) 34 residues; includes Trp, Met, Asn C₁₉₅H₃₁₆N₅₈O₅₄S₂ 4401.15 Trp (UV activity), Met (oxidation-prone), His (metal binding)
H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH (249537-73-3) 16 residues; Pro/His repeats Not Provided ~1700 (estimated) Pro (structural rigidity), His (catalytic sites), Met (hydrophobic)
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH (106612-94-6) 30 residues; Tyr/Trp aromatic residues Not Provided ~3200 (estimated) Tyr/Trp (fluorescence), Glu/Asp (negative charge)
Key Observations:
  • Sequence Length : The target peptide (20 residues) is shorter than ’s 34-residue peptide but longer than ’s 16-residue chain.
  • Charge Profiles : All compounds contain acidic (Glu, Asp) and basic (Arg, Lys, His) residues, but the target peptide has a higher density of Glu/Asp (5 residues) versus His (3 residues), suggesting stronger anionic character.
  • ’s peptide features proline repeats, which may induce structural rigidity or disrupt α-helix formation.

Functional Implications

Metal Binding and Catalytic Activity
  • Target Peptide : Dual N-terminal histidines may form metal-coordination sites, analogous to enzymes like carbonic anhydrase .
  • ’s Peptide : Pro-His repeats resemble zinc-binding motifs in metalloproteases, though the absence of catalytic residues (e.g., Glu in thermolysin) limits enzymatic activity.
Solubility and Stability
  • The target’s high charge density (5 acidic, 2 basic residues) likely enhances aqueous solubility, similar to ’s peptide with 6 Glu/Asp residues.
  • ’s peptide, with hydrophobic Trp and Ile , may exhibit lower solubility unless stabilized by polar residues like Lys or Gln.
Structural Interactions
  • The target’s Val/Ala-rich hydrophobic core contrasts with ’s Thr/Ser-rich sequence, which could favor hydrogen bonding over hydrophobic packing.

生物活性

The compound H-His-His-Gly-Val-Val-Glu-Val-Asp-Ala-Ala-Val-Thr-Pro-Glu-Glu-Arg-His-Leu-Ser-Lys-OH, also known as the amyloid beta precursor protein (APP) fragment, is a peptide consisting of 20 amino acids with significant implications in neurobiology and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic benefits, and relevant research findings.

  • Molecular Formula : C95H152N30O31
  • Molecular Weight : 2210.41 g/mol
  • CAS Number : 158561-91-2
  • Neuroprotective Effects : Research indicates that peptides derived from APP can exhibit neuroprotective properties, potentially mitigating neuronal damage associated with Alzheimer's disease. The specific sequence of amino acids influences the peptide's ability to interact with various receptors and signaling pathways in the brain .
  • Antioxidant Activity : Certain amino acid sequences within APP fragments have shown antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in neuronal cells. This activity is crucial for maintaining cellular health and function .
  • Inhibition of Amyloid Aggregation : The peptide has been studied for its role in inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. By preventing aggregation, the peptide may help maintain cognitive function and reduce neurodegeneration .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of this compound:

  • Study on Neuroprotection : A study demonstrated that this peptide could protect neurons from apoptosis induced by oxidative stress in vitro. The results indicated a significant reduction in cell death when treated with the peptide compared to untreated controls .
  • Antioxidant Studies : In another investigation, the peptide exhibited substantial free radical scavenging activity, particularly against DPPH and ABTS radicals. This suggests its potential as a therapeutic agent for oxidative stress-related conditions .
  • Amyloid Inhibition : Research has shown that the peptide can inhibit the formation of amyloid plaques in cell cultures, an effect attributed to its specific amino acid composition that disrupts oligomer formation .

Comparative Analysis with Other Peptides

Peptide NameMolecular WeightBiological Activity
This compound2210.41 g/molNeuroprotective, Antioxidant, Amyloid Inhibition
H-Cys-Pro-Asp-Phe-Gly-His-Ile-Ala-Met-Glu-Leu-Ser-Val-Arg-Thr-Trp-Lys-Tyr-OH2152.52 g/molAntioxidant, Antimicrobial
H-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-OH1012.99 g/molOsteogenic

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。